Cas no 897775-95-0 (2,11-Dimethyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid)

2,11-Dimethyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid is a heterocyclic compound featuring a dibenzothiazepine core with methyl substituents at the 2- and 11-positions and a carboxylic acid functional group at the 8-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry. The carboxylic acid moiety enhances its reactivity, facilitating further derivatization for applications in drug discovery and organic synthesis. Its rigid fused-ring system contributes to stability, while the methyl groups may influence solubility and binding interactions. This compound is particularly useful in the development of bioactive molecules due to its modular functionalization potential.
2,11-Dimethyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid structure
897775-95-0 structure
Product name:2,11-Dimethyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid
CAS No:897775-95-0
MF:C16H13NO2S
Molecular Weight:283.344922780991
MDL:MFCD14282008
CID:4718981

2,11-Dimethyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2,11-dimethyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid
    • ChemDiv2_002842
    • MLS000682317
    • HMS3535F18
    • HMS2699B20
    • HMS1377B04
    • 6,8-dimethylbenzo[b][1,4]benzothiazepine-3-carboxylic acid
    • SMR000314678
    • 2,11-Dimethyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid
    • MDL: MFCD14282008
    • インチ: 1S/C16H13NO2S/c1-9-3-5-14-12(7-9)10(2)17-13-8-11(16(18)19)4-6-15(13)20-14/h3-8H,1-2H3,(H,18,19)
    • InChIKey: GKOPJTPNEVTGBT-UHFFFAOYSA-N
    • SMILES: S1C2C=CC(C(=O)O)=CC=2N=C(C)C2C=C(C)C=CC1=2

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 20
  • 回転可能化学結合数: 1
  • 複雑さ: 423
  • トポロジー分子極性表面積: 75

2,11-Dimethyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB411913-500mg
2,11-Dimethyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid; .
897775-95-0
500mg
€461.00 2025-02-20
abcr
AB411913-500 mg
2,11-Dimethyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid
897775-95-0
500MG
€432.20 2023-02-19
A2B Chem LLC
BA35983-500mg
2,11-Dimethyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid
897775-95-0 >95%
500mg
$634.00 2024-04-19
abcr
AB411913-1 g
2,11-Dimethyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid
897775-95-0
1 g
€573.00 2023-07-19
abcr
AB411913-1g
2,11-Dimethyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid; .
897775-95-0
1g
€557.00 2025-02-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1748136-1g
2,11-Dimethyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid
897775-95-0 98%
1g
¥3738.00 2024-04-26
A2B Chem LLC
BA35983-1g
2,11-Dimethyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid
897775-95-0 >95%
1g
$717.00 2024-04-19

2,11-Dimethyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid 関連文献

2,11-Dimethyldibenzo[b,f][1,4]thiazepine-8-carboxylic acidに関する追加情報

Recent Advances in the Study of 2,11-Dimethyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid (CAS: 897775-95-0)

The compound 2,11-Dimethyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid (CAS: 897775-95-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its dibenzothiazepine core, has shown promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions and as a scaffold for drug development. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its pharmacological properties.

One of the key areas of investigation has been the compound's role as a modulator of nuclear receptors and transcription factors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 2,11-Dimethyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid exhibit high affinity for the retinoid X receptor (RXR), a critical target in the treatment of metabolic disorders and cancer. The study highlighted the compound's ability to induce conformational changes in RXR, leading to enhanced transcriptional activity. These findings suggest its potential as a lead compound for the development of novel RXR agonists.

In addition to its therapeutic potential, recent advancements in the synthesis of 2,11-Dimethyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid have been reported. A 2022 paper in Organic Letters detailed a novel, high-yield synthetic route that utilizes palladium-catalyzed cross-coupling reactions. This method not only improves the efficiency of production but also allows for the introduction of various functional groups, thereby expanding the scope of derivatization for structure-activity relationship (SAR) studies. The optimized synthetic pathway is expected to facilitate further preclinical and clinical investigations.

Pharmacokinetic studies have also shed light on the compound's bioavailability and metabolic stability. Research conducted in 2023 and published in Drug Metabolism and Disposition revealed that 2,11-Dimethyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid exhibits favorable oral bioavailability and a prolonged half-life in rodent models. These properties, combined with its low toxicity profile, position it as a viable candidate for further drug development. However, challenges such as tissue-specific distribution and potential drug-drug interactions remain to be addressed in future studies.

Looking ahead, the versatility of 2,11-Dimethyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid continues to inspire innovative research. Ongoing projects are exploring its application in neurodegenerative diseases, where preliminary data suggest neuroprotective effects via modulation of inflammatory pathways. Furthermore, collaborations between academic institutions and pharmaceutical companies are underway to accelerate the translation of these findings into clinical applications. The compound's unique structural features and broad biological activity underscore its significance as a focal point in contemporary medicinal chemistry.

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